Cas no 941962-26-1 (1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide)

1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine core functionalized with a 4-chlorobenzenesulfonyl group and a 4-methylbenzothiazole carboxamide moiety. Its structural complexity enables potential applications in medicinal chemistry, particularly as an intermediate or scaffold for biologically active molecules. The presence of the chlorobenzenesulfonyl group enhances electrophilic reactivity, while the benzothiazole moiety may contribute to binding affinity in target interactions. This compound is of interest in pharmaceutical research due to its modular design, allowing for further derivatization. High purity and well-defined synthetic pathways ensure reproducibility for investigative use. Its stability under standard laboratory conditions makes it suitable for exploratory studies in drug discovery and biochemical applications.
1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide structure
941962-26-1 structure
商品名:1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
CAS番号:941962-26-1
MF:C20H20ClN3O3S2
メガワット:449.974101066589
CID:5449467

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(4-chlorophenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
    • 1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
    • インチ: 1S/C20H20ClN3O3S2/c1-13-3-2-4-17-18(13)22-20(28-17)23-19(25)14-9-11-24(12-10-14)29(26,27)16-7-5-15(21)6-8-16/h2-8,14H,9-12H2,1H3,(H,22,23,25)
    • InChIKey: JRFYXQIBXAXTJD-UHFFFAOYSA-N
    • ほほえんだ: N1(S(C2=CC=C(Cl)C=C2)(=O)=O)CCC(C(NC2=NC3=C(C)C=CC=C3S2)=O)CC1

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2967-0668-2μmol
1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
941962-26-1 90%+
2μl
$57.0 2023-04-28
Life Chemicals
F2967-0668-25mg
1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
941962-26-1 90%+
25mg
$109.0 2023-04-28
Life Chemicals
F2967-0668-20μmol
1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
941962-26-1 90%+
20μl
$79.0 2023-04-28
Life Chemicals
F2967-0668-3mg
1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
941962-26-1 90%+
3mg
$63.0 2023-04-28
Life Chemicals
F2967-0668-10mg
1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
941962-26-1 90%+
10mg
$79.0 2023-04-28
Life Chemicals
F2967-0668-5μmol
1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
941962-26-1 90%+
5μl
$63.0 2023-04-28
Life Chemicals
F2967-0668-75mg
1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
941962-26-1 90%+
75mg
$208.0 2023-04-28
Life Chemicals
F2967-0668-40mg
1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
941962-26-1 90%+
40mg
$140.0 2023-04-28
Life Chemicals
F2967-0668-1mg
1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
941962-26-1 90%+
1mg
$54.0 2023-04-28
Life Chemicals
F2967-0668-4mg
1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
941962-26-1 90%+
4mg
$66.0 2023-04-28

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide 関連文献

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamideに関する追加情報

Introduction to 1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS No. 941962-26-1)

The compound 1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide, identified by its CAS number 941962-26-1, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a complex structure that integrates a 4-chlorobenzenesulfonyl group with a 4-methyl-1,3-benzothiazol-2-yl piperidine core, has garnered attention for its potential applications in medicinal chemistry and drug discovery.

Recent studies have highlighted the structural and functional properties of this compound, emphasizing its role as a versatile intermediate in the synthesis of biologically active molecules. The presence of the 4-chlorobenzenesulfonyl moiety suggests possible interactions with biological targets, while the piperidine and benzothiazole scaffolds are well-documented in the development of therapeutic agents. These structural elements contribute to the compound's pharmacological profile, making it a promising candidate for further investigation.

In the context of modern drug development, the integration of heterocyclic compounds like benzothiazole into molecular frameworks has been extensively explored due to their demonstrated efficacy in modulating various biological pathways. The 4-methyl-1,3-benzothiazol-2-yl substituent in this compound not only enhances its structural complexity but also opens up possibilities for tailored modifications to optimize its pharmacokinetic and pharmacodynamic properties. Such modifications are crucial for improving drug solubility, bioavailability, and target specificity.

One of the most compelling aspects of this compound is its potential as a scaffold for developing novel therapeutic agents. The combination of the sulfonyl group and the piperidine ring creates a unique chemical environment that can interact with biological receptors in distinct ways. This has led to investigations into its potential applications in treating conditions such as neurological disorders, where precise targeting is essential. The benzothiazole moiety further extends its utility by providing a platform for further chemical derivatization, enabling researchers to fine-tune its biological activity.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding interactions with potential targets, such as enzymes and receptors. These studies not only predict the compound's efficacy but also guide synthetic efforts to enhance its potency and selectivity. The integration of machine learning algorithms has further accelerated this process, allowing for rapid screening of analogs and identification of lead compounds.

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Key steps include sulfonylation reactions to introduce the 4-chlorobenzenesulfonyl group, followed by nucleophilic substitution to incorporate the 4-methyl-1,3-benzothiazol-2-yl moiety onto the piperidine core. These synthetic strategies have been optimized to ensure high yields and purity, which are critical for subsequent pharmacological evaluation.

Evaluation of this compound's biological activity has revealed promising results in preclinical studies. Initial assays have shown potential interactions with targets involved in inflammation and pain signaling pathways. The ability of this molecule to modulate these pathways makes it an attractive candidate for further development into therapeutic agents. Additionally, its structural features suggest it may exhibit low toxicity profiles, which is an important consideration in drug development.

The future direction of research on this compound includes exploring its mechanism of action in greater detail. Understanding how it interacts with biological targets at a molecular level will provide critical insights into its therapeutic potential. Furthermore, investigations into its metabolic stability and pharmacokinetic properties will be essential for assessing its suitability for clinical translation. Collaborative efforts between synthetic chemists and biologists are expected to yield valuable insights into optimizing this compound's properties.

In conclusion,1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS No. 941962-26-1) represents a significant contribution to pharmaceutical chemistry. Its unique structure and promising biological activity position it as a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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